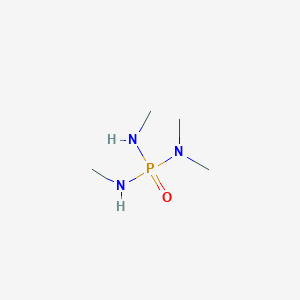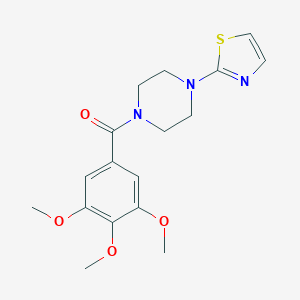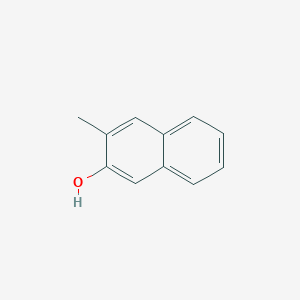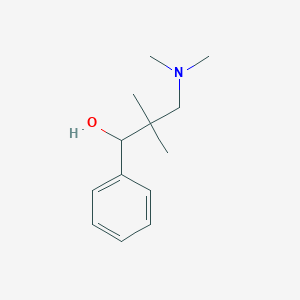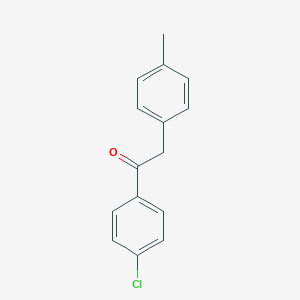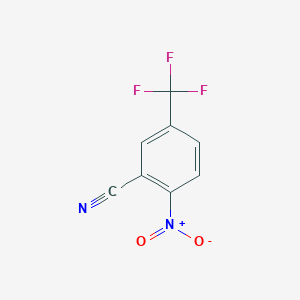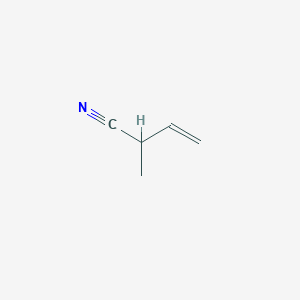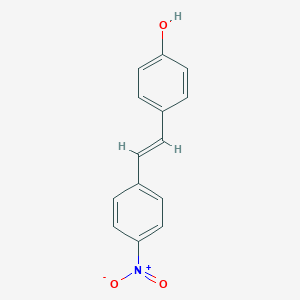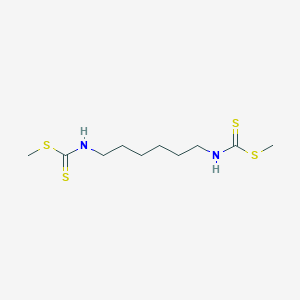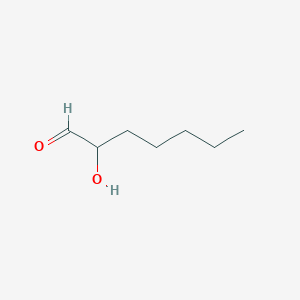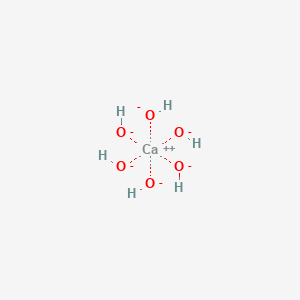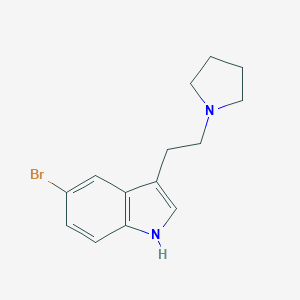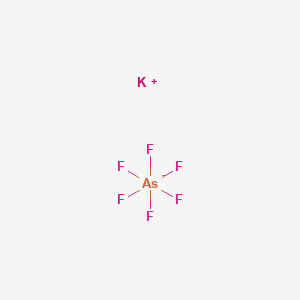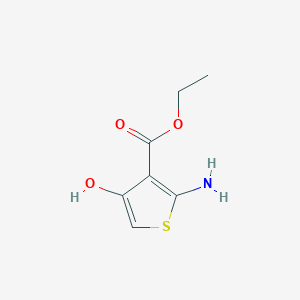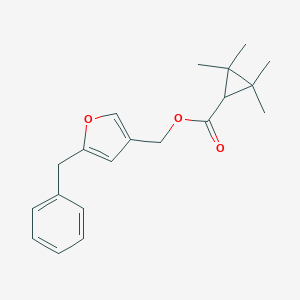
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester, also known as CTMFE, is a compound that has gained interest in scientific research due to its potential applications in various fields. CTMFE is a cyclopropane derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester is not fully understood. However, it has been proposed that Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester may act as an inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells. Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester may also act as a plant growth regulator by affecting the biosynthesis of certain plant hormones.
Biochemische Und Physiologische Effekte
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester has antitumor and anticancer properties. Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester has also been shown to inhibit the growth of certain plant species. However, the effects of Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester on human and animal physiology are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester has several advantages for lab experiments, including its high purity and stability. However, Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester may be difficult to synthesize and may require specialized equipment and expertise. Additionally, the effects of Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester on human and animal physiology are still being studied, which may limit its use in certain experiments.
Zukünftige Richtungen
For Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester research include further investigation of its potential applications in medicinal chemistry, agriculture, and material science. Additionally, the mechanism of action of Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester should be further elucidated to better understand its biochemical and physiological effects. Further studies on the effects of Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester on human and animal physiology are also needed to better understand its potential uses and limitations.
Synthesemethoden
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester has been synthesized through various methods, including the reaction of benzyl alcohol with 2,2,3,3-tetramethylcyclopropanecarboxylic acid in the presence of a dehydrating agent. Another method involves the reaction of 5-benzyl-3-furancarboxaldehyde with 2,2,3,3-tetramethylcyclopropanecarboxylic acid in the presence of a reducing agent. These methods have been optimized for high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester has been investigated for its antitumor and anticancer properties. In agriculture, Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester has been studied for its potential use as a plant growth regulator. In material science, Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester has been explored for its potential use as a polymer additive.
Eigenschaften
CAS-Nummer |
18877-89-9 |
|---|---|
Produktname |
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, (5-benzyl-3-furyl)methyl ester |
Molekularformel |
C20H24O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(5-benzylfuran-3-yl)methyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H24O3/c1-19(2)17(20(19,3)4)18(21)23-13-15-11-16(22-12-15)10-14-8-6-5-7-9-14/h5-9,11-12,17H,10,13H2,1-4H3 |
InChI-Schlüssel |
SSUHZYMJFMBVRM-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C |
Kanonische SMILES |
CC1(C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C |
Andere CAS-Nummern |
18877-89-9 |
Synonyme |
NRDC108 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



